molecular formula C8H7FN2 B13059346 3-Amino-4-fluoro-2-methylbenzonitrile

3-Amino-4-fluoro-2-methylbenzonitrile

Cat. No.: B13059346
M. Wt: 150.15 g/mol
InChI Key: JHNFHUXKLSVTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-fluoro-2-methylbenzonitrile is a fluorinated aromatic compound serving as a versatile synthetic intermediate in advanced research and development. This substituted benzonitrile features amino, fluoro, and methyl functional groups on a benzonitrile scaffold, making it a valuable building block for constructing more complex molecules in medicinal chemistry and materials science. As a key chemical precursor, this compound is instrumental in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Fluorinated benzonitriles are frequently employed in discovering new therapeutics, such as treatments for type II diabetes . The molecular structure is designed to allow for further functionalization, enabling researchers to explore structure-activity relationships in drug candidates. In the field of materials science, benzonitrile derivatives are crucial for developing novel organic materials. Specifically, methyl-substituted benzonitriles are utilized in the synthesis of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . The methyl group on the benzonitrile core is known to enhance the thermal stability of the resulting materials, which is a critical parameter for device performance and longevity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

3-amino-4-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(9)8(5)11/h2-3H,11H2,1H3

InChI Key

JHNFHUXKLSVTTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluoro-2-methylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-methylfluorobenzene, followed by reduction to introduce the amino group. The nitrile group is then introduced through a cyanation reaction. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield 3-nitro-4-fluoro-2-methylbenzonitrile, while reduction of the nitrile group may produce 3-amino-4-fluoro-2-methylbenzylamine.

Scientific Research Applications

3-Amino-4-fluoro-2-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-4-fluoro-2-methylbenzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
3-Amino-4-fluoro-2-methylbenzonitrile Not explicitly provided C₈H₆FN₂ ~149.15 (calc.) 3-NH₂, 4-F, 2-CH₃, 1-CN Pharmaceutical intermediate [5, 8]
4-Amino-2-fluoro-5-methylbenzonitrile 859855-53-1 C₈H₆FN₂ 149.15 4-NH₂, 2-F, 5-CH₃, 1-CN Similar reactivity, lower lipophilicity [5]
2-Amino-4-(trifluoromethyl)benzonitrile 327-74-2 C₈H₅F₃N₂ 186.13 2-NH₂, 4-CF₃, 1-CN Enhanced electron-withdrawal [6, 8]
2-Fluoro-3-methyl-6-nitroaniline 1261676-68-9 C₇H₇FN₂O₂ 170.14 2-F, 3-CH₃, 6-NO₂, 1-NH₂ Nitro group enables redox chemistry [1]
2-Amino-4-chloro-5-methoxybenzonitrile 1824059-40-6 C₈H₇ClN₂O 198.61 2-NH₂, 4-Cl, 5-OCH₃, 1-CN Chloro/methoxy groups alter solubility [2]
Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl group in 2-Amino-4-(trifluoromethyl)benzonitrile (CAS 327-74-2) significantly lowers electron density at the aromatic ring compared to fluorine or methyl groups, affecting electrophilic substitution patterns .

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